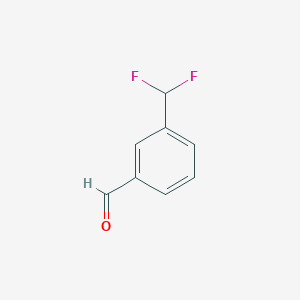

3-(Difluoromethyl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(difluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c9-8(10)7-3-1-2-6(4-7)5-11/h1-5,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWWBACHLEZWOEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20718312 | |

| Record name | 3-(Difluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945004-44-4 | |

| Record name | 3-(Difluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20718312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(difluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 3-(difluoromethyl)benzaldehyde from 3-bromobenzaldehyde

An In-depth Technical Guide to the Synthesis of 3-(Difluoromethyl)benzaldehyde from 3-Bromobenzaldehyde

Introduction: The Strategic Value of the Difluoromethyl Group

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing the physicochemical and pharmacokinetic properties of bioactive molecules. While the trifluoromethyl (-CF₃) group has long been a staple, the difluoromethyl (-CF₂H) moiety has garnered significant attention for its unique and advantageous characteristics. The -CF₂H group can serve as a lipophilic hydrogen bond donor and acts as a bioisostere for thiol and alcohol functionalities, offering novel interaction possibilities at biological targets.[1] Consequently, robust and scalable synthetic routes to key building blocks, such as this compound, are of paramount importance for researchers in medicinal and materials chemistry.

This guide provides a detailed technical overview of contemporary methods for the synthesis of this compound, starting from the readily available and versatile precursor, 3-bromobenzaldehyde. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and offer a comparative analysis of two powerful catalytic strategies: a palladium-catalyzed cross-coupling and a state-of-the-art metallaphotoredox-mediated reaction.

Strategic Approaches to Aromatic Difluoromethylation

The direct installation of a difluoromethyl group onto an aromatic core presents a significant synthetic challenge. While methods like the deoxygenative fluorination of aldehydes exist, they are not applicable to our starting material.[2] The most effective strategies for synthesizing this compound from 3-bromobenzaldehyde rely on transition-metal-catalyzed cross-coupling reactions. Aryl bromides are ideal substrates for these transformations due to their optimal balance of reactivity and stability.

This guide will focus on two distinct, highly effective methodologies:

-

Palladium-Catalyzed Cross-Coupling : A thermal method employing a difluoromethyl silane reagent, representing a robust and widely adopted approach.[3]

-

Dual Nickel/Photoredox Catalysis : A modern approach that leverages visible light to enable the reaction under exceptionally mild conditions, showcasing high functional group tolerance.[1][4]

Method 1: Palladium-Catalyzed Difluoromethylation with TMSCF₂H

This approach leverages the well-established power of palladium catalysis to forge the C(sp²)–CF₂H bond. The Sanford group reported a highly effective protocol using (difluoromethyl)trimethylsilane (TMSCF₂H) as the difluoromethyl source, which is activated by a fluoride salt.[3][5]

Mechanistic Rationale

The catalytic cycle is predicated on the oxidative addition/reductive elimination pathway typical of palladium cross-coupling. The choice of ligand is critical; bulky, electron-rich monophosphine ligands like BrettPhos are particularly effective as they accelerate the challenging reductive elimination step, which is often rate-limiting in fluoroalkylation reactions.[3][6]

The proposed mechanism proceeds as follows:

-

Oxidative Addition : The active Pd(0) catalyst undergoes oxidative addition into the C-Br bond of 3-bromobenzaldehyde to form a Pd(II)-aryl intermediate.

-

Activation & Transmetalation : Concurrently, cesium fluoride (CsF) activates TMSCF₂H, forming a hypervalent silicate species that facilitates the transfer of a nucleophilic "CF₂H" equivalent to the palladium center.

-

Reductive Elimination : The resulting Pd(II) complex, now bearing both the aryl and difluoromethyl groups, undergoes reductive elimination to form the desired this compound product and regenerate the active Pd(0) catalyst.

Data Presentation: Reaction Parameters

| Parameter | Value | Rationale |

| Starting Material | 3-Bromobenzaldehyde | Commercially available aryl bromide. |

| Difluoromethyl Source | TMSCF₂H (2.0 equiv.) | Stable, effective nucleophilic CF₂H precursor.[3] |

| Activator | CsF (2.0 equiv.) | Fluoride source to generate the active difluoromethylating species.[3] |

| Catalyst Precursor | Pd(dba)₂ (3 mol%) | Common Pd(0) source. |

| Ligand | BrettPhos (4.5 mol%) | Bulky, electron-rich ligand promoting reductive elimination.[3] |

| Solvent | Dioxane | High-boiling aprotic solvent suitable for cross-coupling. |

| Temperature | 100 °C | Sufficient thermal energy to drive the catalytic cycle.[3] |

| Time | 16-24 h | Typical duration for complete conversion. |

| Yield | ~80-90% | Reported high efficiency for this transformation.[3] |

Experimental Protocol

Note: This protocol must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

-

Reaction Setup : To an oven-dried Schlenk tube, add Pd(dba)₂ (0.015 mmol, 3 mol%), BrettPhos (0.0225 mmol, 4.5 mol%), and Cesium Fluoride (1.0 mmol, 2.0 equiv.).

-

Reagent Addition : Evacuate and backfill the tube with inert gas three times. Add 3-bromobenzaldehyde (0.5 mmol, 1.0 equiv.) followed by anhydrous dioxane (1.0 mL).

-

Reactant Addition : Add TMSCF₂H (1.0 mmol, 2.0 equiv.) via syringe.

-

Reaction : Seal the tube and place it in a preheated oil bath at 100 °C. Stir for 16-24 hours.

-

Work-up : Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.

-

Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as a pure product.

Method 2: Dual Nickel/Photoredox Catalysis with CF₂HBr

This cutting-edge approach, developed by the MacMillan group, merges photoredox and nickel catalysis to achieve difluoromethylation under remarkably mild, room-temperature conditions.[1][4][7] It utilizes bromodifluoromethane (CF₂HBr), a simple and commercially available gas, as the source of the difluoromethyl radical.

Mechanistic Rationale

The reaction operates through two interconnected catalytic cycles. A silyl radical, generated via a photoredox cycle, is used to abstract a bromine atom from CF₂HBr, producing the key difluoromethyl radical (•CF₂H). This radical is then captured in a nickel-mediated cross-coupling cycle.

-

Photoredox Cycle : An iridium-based photocatalyst, upon excitation by visible light (blue LEDs), becomes a potent reductant. It performs a single-electron transfer (SET) to an activated silyl species, which ultimately leads to the formation of a tris(trimethylsilyl)silyl radical, (TMS)₃Si•.

-

Radical Generation : The highly reactive (TMS)₃Si• radical readily abstracts the bromine atom from CF₂HBr, a process known as halogen-atom transfer (XAT), to generate the difluoromethyl radical (•CF₂H).[1][4]

-

Nickel Catalysis Cycle :

-

An active Ni(0) complex undergoes oxidative addition to 3-bromobenzaldehyde, forming a Ni(II)-aryl intermediate.

-

This Ni(II) species traps the •CF₂H radical to generate a high-valent aryl-Ni(III)-CF₂H complex.

-

This key intermediate rapidly undergoes reductive elimination to afford this compound and a Ni(I) species.

-

-

Catalytic Turnover : The Ni(I) species is reduced back to the active Ni(0) catalyst by the reduced form of the photocatalyst, thereby closing both catalytic cycles and ensuring continuous turnover.[4]

Data Presentation: Reaction Parameters

| Parameter | Value | Rationale |

| Starting Material | 3-Bromobenzaldehyde | Common aryl bromide coupling partner. |

| Radical Precursor | CF₂HBr (1-2 equiv.) | Commercially available source of •CF₂H radical.[1] |

| Photocatalyst | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%) | Potent photo-reductant upon excitation. |

| Nickel Catalyst | NiBr₂·dtbbpy (5 mol%) | Precursor for the active Ni(0) catalyst.[1] |

| Reductant/Radical Initiator | (TMS)₃SiH (1.05 equiv.) | Precursor to the silyl radical for halogen abstraction.[1] |

| Base | 2,6-Lutidine (2 equiv.) | Mild, non-nucleophilic base to scavenge HBr.[1] |

| Solvent | DME | Aprotic ether solvent suitable for photoredox reactions. |

| Temperature | Room Temperature | Key advantage of the method, enabled by light energy. |

| Time | 18 h | Standard reaction time for high conversion.[1] |

| Yield | ~70-85% | Good to high yields are typical.[1] |

Experimental Protocol

Note: This protocol must be performed under an inert atmosphere, and the reaction vessel should be transparent to visible light.

-

Reaction Setup : In a nitrogen-filled glovebox, add the photocatalyst (0.005 mmol, 1 mol%), NiBr₂·dtbbpy (0.025 mmol, 5 mol%), and 3-bromobenzaldehyde (0.5 mmol, 1.0 equiv.) to a 4 mL vial.

-

Solvent and Reagent Addition : Add DME (1.0 mL), 2,6-lutidine (1.0 mmol, 2.0 equiv.), and (TMS)₃SiH (0.525 mmol, 1.05 equiv.).

-

Reactant Addition : Seal the vial, remove from the glovebox, and cool to -78 °C (dry ice/acetone bath). Evacuate the headspace and backfill with CF₂HBr gas (1.0-2.0 equiv. can be condensed in or added via gas-tight syringe).

-

Reaction : Allow the vial to warm to room temperature. Place it in a holder approximately 5-10 cm from a blue LED lamp and stir for 18 hours. Ensure the reaction is cooled (e.g., by a fan) to maintain room temperature.

-

Work-up : Quench the reaction with saturated aqueous NaHCO₃. Extract with diethyl ether (3x). Combine the organic layers, dry over MgSO₄, filter, and concentrate.

-

Purification : Purify the crude product by flash column chromatography on silica gel to isolate this compound.

Comparative Insights and Conclusion

Both palladium-catalyzed and metallaphotoredox methods provide effective pathways for the , yet they offer distinct advantages tailored to different synthetic needs.

-

The Palladium-Catalyzed method is a thermally driven, robust process that relies on well-understood catalytic principles. It is an excellent choice for dedicated syntheses where the aldehyde functionality is stable to the 100 °C reaction temperature. Its primary strength lies in its operational simplicity once established.

-

The Dual Nickel/Photoredox method represents the forefront of catalytic innovation. Its ability to operate at room temperature using visible light as the energy source provides unparalleled functional group tolerance, making it exceptionally suited for the late-stage functionalization of complex molecules where sensitive groups must be preserved.[1][7]

The choice between these methods will depend on the specific requirements of the researcher, including available equipment (photoreactor vs. standard heating), scale, and the thermal stability of the substrate. Both pathways, however, underscore the power of modern transition-metal catalysis in accessing valuable fluorinated building blocks like this compound, a compound that will undoubtedly continue to feature prominently in the development of future pharmaceuticals and advanced materials.

References

-

Macmillan Group, Princeton University. Metallaphotoredox Difluoromethylation of Aryl Bromides Communications.

-

Jiang, X., Chen, Z.-H., Xu, X., & Qing, F. (2011). Direct Difluoromethylation of Aryl Halides via Base Metal Catalysis at Room Temperature. Semantic Scholar.

-

BenchChem Technical Support Team. (2025). Application of Ruppert-Prakash Reagent in Pharmaceutical Synthesis: Detailed Application Notes and Protocols. Benchchem.

-

Pure, C. (2022). Pd‐Catalyzed Difluoromethylations of Aryl Boronic Acids, Halides, and Pseudohalides with ICF2H Generated ex Situ. Chem. Eur. J., 28, e202200997.

-

Knochel, P., & Ketels, M. (2016). Difluoromethylation of Aryl Halides. Synfacts, 12(5), 0515.

-

Gouverneur, V., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7033-7089.

-

Chu, L. (2021). Generic Ag‐mediated radical difluoromethylation of alkenes with TMSCF2H. ResearchGate.

-

Zhao, Y., et al. (2021). Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent. Organic Chemistry Portal.

-

Qiu, R., et al. (2023). Divergent Generation of the Difluoroalkyl Radical and Difluorocarbene via Selective Cleavage of C−S Bonds of the Sulfox. Angew. Chem., Int. Ed., 62, e202217088.

-

Chu, L., et al. (2021). Silver-Enabled General Radical Difluoromethylation Reaction with TMSCF2 H. Angewandte Chemie International Edition, 60(8), 4300-4306.

-

Cai, Y., et al. (2021). Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert–Prakash Reagent. Organic Letters, 23(9), 3546-3551.

-

Tellis, J. C., et al. (2018). Metallaphotoredox Difluoromethylation of Aryl Bromides. PMC - NIH.

-

Chu, L., et al. (2021). Silver‐Enabled General Radical Difluoromethylation Reaction with TMSCF2H. ResearchGate.

-

Hartwig, J. F., et al. (2014). Pd-Catalyzed α-Arylation of α,α-Difluoroketones with Aryl Bromides and Chlorides. A Route to Difluoromethylarenes. Journal of the American Chemical Society, 136(10), 3764-3767.

-

Lloyd-Jones, G. C., et al. (2017). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. PMC - NIH.

-

Sanford, M. S., et al. (2019). Palladium-Catalyzed Difluoromethylation of Aryl Chlorides and Bromides with TMSCF2H. NSF Public Access Repository.

-

Various Authors. (2018). Metallaphotoredox Difluoromethylation of Aryl Bromides: Full Paper PDF & Summary. Read by QxMD.

-

Sigma-Aldrich. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent).

-

Shen, Q., et al. (2014). Palladium-catalyzed difluoromethylthiolation of heteroaryl bromides, iodides, triflates and aryl iodides. PMC - NIH.

-

Shen, Q., et al. (2013). Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides. PMC - NIH.

-

ChemicalBook. 3-(Trifluoromethyl)benzaldehyde synthesis.

-

Angene. (n.d.). The Synthesis and Handling of 3-(Trifluoromethyl)benzaldehyde for Chemical Research.

-

Pannecoucke, X., et al. (2022). Directed Palladium Catalyzed C−H (Ethoxycarbonyl)difluoromethylthiolation Reactions. PMC - NIH.

-

Wikipedia. 3-Bromobenzaldehyde.

-

Buchwald, S. L., & Hartwig, J. F. (2012). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. PMC - NIH.

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. pure.au.dk [pure.au.dk]

- 3. par.nsf.gov [par.nsf.gov]

- 4. Metallaphotoredox Difluoromethylation of Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 6. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metallaphotoredox Difluoromethylation of Aryl Bromides: Full Paper PDF & Summary | Bohrium [bohrium.com]

Introduction: The Significance of the Difluoromethyl Moiety in Synthetic Chemistry

An In-depth Technical Guide to 3-(Difluoromethyl)benzaldehyde for Advanced Research

This compound is a substituted aromatic aldehyde that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its structural distinction lies in the difluoromethyl group (-CHF₂) positioned at the meta-position of the benzaldehyde scaffold. This functional group acts as a unique bioisostere for hydroxyl, thiol, or amine groups, offering a metabolically stable alternative that can enhance drug-target affinity through hydrogen bond donation.[1] The incorporation of the difluoromethyl moiety can significantly improve the lipophilicity and metabolic stability of parent molecules, making this compound a valuable building block for the synthesis of novel therapeutic agents and advanced materials.[1] This guide provides a comprehensive overview of its core properties, reactivity, synthesis, and applications, tailored for researchers and drug development professionals.

Physicochemical and Structural Properties

This compound is a compound identified by the CAS Number 945004-44-4.[2] It possesses a molecular formula of C₈H₆F₂O and a molecular weight of approximately 156.13 g/mol .[2]

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 945004-44-4 | [2] |

| Molecular Formula | C₈H₆F₂O | [2] |

| Molecular Weight | 156.13 g/mol | |

| Physical Form | Solid or Liquid[2] | [2] |

| Flash Point | 102.77 °C (217.0 °F) | |

| Purity | Typically ≥95-97% | [2] |

Structural Identifiers:

-

Synonyms: 3-Difluoromethyl-benzaldehyde, 3-Formylbenzal fluoride, alpha,alpha-Difluoro-3-formyltoluene.[2]

-

SMILES String: FC(F)c1cc(ccc1)C=O.

-

InChI Key: VWWBACHLEZWOEK-UHFFFAOYSA-N.[2]

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is primarily dictated by two key features: the electrophilic aldehyde group and the electron-withdrawing difluoromethyl group. The -CHF₂ group, while less electronegative than its trifluoromethyl (-CF₃) counterpart, still exerts a significant inductive effect, withdrawing electron density from the benzene ring. This deactivation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.

This heightened reactivity is crucial for its role as a synthetic intermediate. Key reactions include:

-

Nucleophilic Addition: The aldehyde readily undergoes addition reactions with a wide range of nucleophiles, such as Grignard reagents and organolithium compounds, to form secondary alcohols.

-

Reductive Amination: It is a valuable substrate for forming substituted benzylamines, a common scaffold in pharmaceuticals.

-

Wittig Reaction: This reaction allows for the conversion of the aldehyde into an alkene, providing a pathway to a diverse array of molecular structures.

-

Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to the primary alcohol, further expanding its synthetic versatility.

Illustrative Experimental Protocol: Reduction to (3-(Difluoromethyl)phenyl)methanol

This protocol describes a standard, self-validating procedure for the reduction of the aldehyde to its corresponding primary alcohol. The causality behind the choice of sodium borohydride (NaBH₄) is its mild nature and high chemoselectivity for aldehydes and ketones, which prevents unwanted side reactions.

Methodology:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1.0 equivalent of this compound in anhydrous methanol. Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Slowly add 1.1 equivalents of sodium borohydride (NaBH₄) portion-wise to the stirred solution. The slow addition is critical to control the exothermic reaction and prevent the accumulation of hydrogen gas.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate (3x). The choice of ethyl acetate is based on its ability to dissolve the product while having limited miscibility with water.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product can be purified by silica gel column chromatography to yield the pure alcohol.

Spectroscopic Characterization

While specific spectral data for this compound is not widely published, its structure allows for predictable characterization using standard spectroscopic techniques. The following table outlines the expected signals based on analogous structures like 3-(trifluoromethyl)benzaldehyde.[3]

Table 2: Expected Spectroscopic Data

| Technique | Expected Signals and Features |

| ¹H NMR | Aldehyde Proton (CHO): A singlet at ~9.9-10.1 ppm. Aromatic Protons: A complex multiplet pattern between ~7.5-8.0 ppm. Difluoromethyl Proton (CHF₂): A triplet (due to coupling with two fluorine atoms) at ~6.6-6.8 ppm. |

| ¹³C NMR | Carbonyl Carbon (C=O): A signal around ~190-192 ppm. Aromatic Carbons: Multiple signals in the ~125-140 ppm range. Difluoromethyl Carbon (CHF₂): A triplet in the ~110-115 ppm range due to C-F coupling. |

| ¹⁹F NMR | A doublet is expected due to coupling with the single proton on the difluoromethyl carbon. |

| IR Spectroscopy | C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1710 cm⁻¹. C-H Stretch (Aldehyde): Two characteristic weak bands around 2720 and 2820 cm⁻¹. C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region. |

| Mass Spectrometry | Molecular Ion (M+): A peak at m/z = 156.13. |

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as a hazardous substance.

-

Hazards: The compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Handling: Use in a well-ventilated area or under a fume hood. Avoid breathing vapors or mists.[4][5] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4] It is classified under storage class 11 for combustible solids.

-

First Aid:

Conclusion

This compound is a strategically important chemical intermediate. The presence of the difluoromethyl group imparts unique electronic and steric properties that enhance the reactivity of the aldehyde and provide a gateway to novel molecules with potentially improved pharmacological profiles. Its utility in constructing complex molecular architectures underscores its value to the drug discovery and material science communities. A thorough understanding of its properties, reactivity, and safe handling procedures is paramount for its effective and responsible use in advanced scientific research.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 3-(Trifluoromethyl)benzaldehyde: Properties and Applications. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-(Difluoromethoxy)benzaldehyde Oxime. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectroscopy. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3-(trifluoromethyl)-. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 3-(trifluoromethyl)-. Retrieved from [Link]

-

NIST. (n.d.). Benzaldehyde, 3-(trifluoromethyl)-. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Trifluoromethyl)benzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). CN105732348A - Synthesis method of 3-hydroxyl-4-difluoromethoxyl benzaldehyde.

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

- Tang, W., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8845.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Multifaceted Applications of 3-(Trifluoromethyl)benzaldehyde in Material Science and Specialty Chemicals. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-(Trifluoromethyl)benzaldehyde. Retrieved from [Link]

-

Journal of Fluorine Chemistry. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Retrieved from [Link]

-

MDPI. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

Sources

- 1. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

3-(difluoromethyl)benzaldehyde solubility in organic solvents

An In-depth Technical Guide to the Solubility of 3-(difluoromethyl)benzaldehyde in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Distribution: For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is an important building block in modern medicinal chemistry and materials science. Its utility in synthesis is fundamentally governed by its behavior in solution. This guide provides a comprehensive technical overview of the solubility characteristics of this compound. We delve into its physicochemical profile to predict solubility, present established methodologies for its empirical determination, and contextualize this data within drug development workflows. The protocols detailed herein are designed as self-validating systems to ensure scientific rigor and data trustworthiness. While specific quantitative solubility data for this compound is not extensively published, this guide establishes a framework for its determination by leveraging data from the closely related analog, 3-(trifluoromethyl)benzaldehyde, and outlining robust experimental procedures.

Introduction: The Critical Role of Solubility

In the landscape of synthetic chemistry, particularly for pharmaceutical and agrochemical development, understanding a compound's solubility is a cornerstone of process optimization, formulation, and biological screening. This compound, a fluorinated aromatic aldehyde, serves as a key intermediate in the synthesis of complex organic molecules. The difluoromethyl (-CHF₂) group imparts unique electronic properties and metabolic stability to target molecules, making it a desirable moiety.

However, the success of any synthetic step or formulation process involving this compound—from reaction kinetics to purification and delivery—is critically dependent on its solubility in various organic solvents. A thorough understanding of its solubility profile allows researchers to:

-

Select appropriate solvents for chemical reactions to ensure homogeneity and optimal reaction rates.

-

Develop effective purification strategies, such as crystallization.

-

Prepare stock solutions with known concentrations for high-throughput screening and biological assays.

-

Guide the development of final product formulations.

This document provides the theoretical grounding and practical methodologies required to confidently assess and utilize the solubility properties of this compound.

Physicochemical Profile and Solubility Prediction

The molecular structure of this compound dictates its interactions with solvent molecules. Key structural features include:

-

An Aromatic Ring: Largely nonpolar and capable of π-π stacking interactions.

-

An Aldehyde Group (-CHO): A polar group with a carbonyl oxygen that can act as a hydrogen bond acceptor.

-

A Difluoromethyl Group (-CHF₂): A moderately polar and lipophilic group that can participate in weak hydrogen bonding.

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[1] This rule suggests that substances with similar polarities and intermolecular forces are more likely to be miscible.[2][3]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. We predict moderate to good solubility, driven by hydrogen bonding between the solvent's hydroxyl group and the aldehyde's carbonyl oxygen.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents are polar but lack O-H or N-H bonds. They are excellent hydrogen bond acceptors. High solubility is expected due to strong dipole-dipole interactions and hydrogen bonding with the aldehyde. For the analog 3-(trifluoromethyl)benzaldehyde, a solubility of 100 mg/mL in DMSO has been reported.[4]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. The polarity of the aldehyde and difluoromethyl groups will likely limit solubility in highly nonpolar solvents like hexane. However, solubility in aromatic solvents like toluene may be enhanced due to potential π-π interactions with the compound's benzene ring.

-

Halogenated Solvents (e.g., Dichloromethane, Chloroform): These solvents have moderate polarity. The analog 3-(trifluoromethyl)benzaldehyde is reported as being slightly soluble in chloroform.[5] A similar behavior is anticipated for the difluoromethyl compound.

Predicted Solubility of this compound

The following table summarizes the predicted solubility of this compound based on its structural properties and available data for its trifluoromethyl analog. Note: These are predictive values and should be confirmed experimentally for mission-critical applications.

| Solvent | Solvent Class | Predicted Solubility | Rationale & Supporting Evidence |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High (>50 mg/mL) | Strong H-bond acceptor. The trifluoromethyl analog is highly soluble (100 mg/mL).[4] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High (>50 mg/mL) | Strong H-bond acceptor, similar to DMSO. |

| Acetone | Polar Aprotic | Moderate to High | Good H-bond acceptor. |

| Acetonitrile | Polar Aprotic | Moderate | Less polar than DMSO/DMF, but capable of dipole-dipole interactions. |

| Methanol / Ethanol | Polar Protic | Moderate | Capable of hydrogen bonding with the aldehyde group. |

| Dichloromethane (DCM) | Halogenated | Moderate | Common solvent for organic reactions, balances polarity and non-polarity. |

| Chloroform | Halogenated | Low to Moderate | The trifluoromethyl analog is reported as "slightly soluble".[5] |

| Ethyl Acetate | Ester | Moderate | Possesses both polar (ester) and nonpolar (ethyl) characteristics. |

| Toluene | Aromatic | Low to Moderate | Potential for π-π stacking may improve solubility over aliphatic nonpolar solvents. |

| Hexane | Nonpolar Aliphatic | Low (<1 mg/mL) | Mismatch in polarity is likely to result in poor solubility. |

Experimental Determination of Solubility: A Validated Approach

Empirical determination is essential for obtaining accurate solubility data. The choice of method depends on the required precision, throughput, and available equipment.

Core Principles for Trustworthy Data

To ensure the integrity of solubility measurements, the following principles must be upheld:

-

Purity: Both the solute (this compound) and the solvent must be of high purity to avoid erroneous results.

-

Equilibrium: The system must reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. This can take anywhere from a few hours to 72 hours and is a critical, often overlooked, parameter.[6]

-

Temperature Control: Solubility is temperature-dependent. All experiments must be conducted at a constant, recorded temperature, typically using a temperature-controlled shaker or water bath.[7]

-

Accurate Quantification: The method used to measure the concentration of the dissolved solute must be precise and accurate.

Experimental Workflow Decision Guide

The following diagram outlines a logical workflow for selecting an appropriate solubility determination method.

Caption: Decision workflow for selecting a solubility determination method.

Protocol 1: Gravimetric "Shake-Flask" Method

This method is considered the "gold standard" for its accuracy and directness. It relies on the precise measurement of mass and is applicable to any non-volatile solute.[8][9][10]

Methodology:

-

Preparation: Add an excess amount of this compound (enough to ensure solid remains after equilibration) to a known volume (e.g., 5.0 mL) of the chosen organic solvent in a sealed, pre-weighed vial.

-

Equilibration: Place the sealed vial in a temperature-controlled shaker (e.g., 25 °C). Agitate the mixture for a minimum of 24 hours. Causality Note: This extended agitation is crucial to ensure the system reaches true thermodynamic equilibrium.[6] Check for undissolved solid at 24 and 48 hours; if the amount of dissolved solute is still changing, extend the time.

-

Phase Separation: Allow the vial to stand undisturbed at the same temperature until the excess solid has settled. Alternatively, centrifuge the vial to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a precise aliquot (e.g., 1.00 mL) of the clear supernatant using a volumetric pipette. To avoid transferring any solid particles, it is best practice to pass the supernatant through a chemically compatible syringe filter (e.g., PTFE).

-

Solvent Evaporation: Transfer the filtered aliquot to a pre-weighed, chemically inert container (e.g., a glass evaporating dish). Remove the solvent under reduced pressure or in a vacuum oven at a temperature sufficient to evaporate the solvent but well below the boiling point of the solute.[7]

-

Mass Determination (Self-Validation): Once all solvent is removed, place the container in a desiccator to cool to room temperature. Weigh the container on an analytical balance. Re-dry the container for an additional hour and re-weigh. Repeat this process until a constant mass is achieved (e.g., a change of <0.1 mg), which validates that all solvent has been removed.[11]

-

Calculation:

-

Mass of solute = (Final weight of container + residue) - (Initial weight of empty container).

-

Solubility (mg/mL) = Mass of solute (mg) / Volume of aliquot (mL).

-

Protocol 2: UV-Vis Spectroscopic Method

This technique is faster than the gravimetric method and suitable for higher throughput screening, provided the solute has a distinct UV-Vis absorbance profile in the chosen solvent.[12][13]

Methodology:

-

Calibration Curve: Prepare a series of standard solutions of this compound with known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). Plot absorbance versus concentration to create a calibration curve. The linearity of this curve (R² > 0.99) validates the concentration range.

-

Saturated Solution Preparation: Prepare a saturated solution and collect the clear supernatant exactly as described in the Gravimetric Method (Steps 1-4).

-

Dilution: Make a precise dilution of the filtered supernatant with the same solvent to bring its absorbance into the linear range of the calibration curve. The dilution factor must be accurately recorded.

-

Absorbance Measurement: Measure the absorbance of the diluted sample at λ_max.

-

Calculation:

-

Use the equation from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.

-

Solubility = (Concentration of diluted sample) × (Dilution factor).

-

Protocol 3: Visual Miscibility Titration

This is a rapid, semi-quantitative method ideal for quick screening of multiple solvents.[14][15]

Methodology:

-

Setup: Place a precise, known mass (e.g., 50 mg) of this compound into a small, clear vial.

-

Titration: Using a calibrated pipette or burette, add the solvent to the vial in small, measured increments (e.g., 0.1 mL).[16]

-

Observation: After each addition, cap and vigorously shake or vortex the vial until the solute either dissolves completely or it is clear no further dissolution is occurring.[3][17]

-

Endpoint: The endpoint is reached when the last trace of solid completely dissolves, forming a clear, homogeneous solution. Record the total volume of solvent added.

-

Calculation:

-

Solubility (mg/mL) ≈ Mass of solute (mg) / Total volume of solvent added (mL).

-

Application in a Drug Discovery Workflow

Understanding solubility is not an academic exercise; it is a practical necessity in drug discovery. Poor solubility can terminate the development of an otherwise promising drug candidate.

Caption: Role of solubility determination in a drug discovery workflow.

The data generated using the protocols in this guide directly informs critical decisions. For instance, identifying a solvent where the compound has high solubility is key for reaction optimization.[5] Similarly, determining solubility in biocompatible solvents like DMSO or co-solvent systems is the first step in preparing formulations for biological testing.

Safety and Handling

As a responsible scientist, proper handling of all chemicals is paramount. Based on safety data for the trifluoromethyl analog, this compound should be handled with the following precautions:[18][19][20][21]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

-

Storage: Store in a cool, dry place in a tightly sealed container, away from heat or ignition sources.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a robust framework for understanding, predicting, and experimentally determining the solubility of this compound in organic solvents. By grounding predictions in physicochemical principles and employing self-validating experimental protocols, researchers can generate high-quality, reliable data. This data is not merely a physical constant but a critical parameter that enables efficient process development, accelerates discovery, and ultimately dictates the translational potential of molecules derived from this versatile chemical intermediate.

References

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60. [Link: Available through academic journal databases, specific public URL not provided in search results]

- Pharmaffiliates. (n.d.). Determination of Solubility by Gravimetric Method. Pharmaffiliates. [Link: Not a direct URL, content found via search engine indexing of the document]

- Solubility of Things. (n.d.). Gravimetric Analysis. Solubility of Things. [Link: https://solubilityofthings.com/analytical-chemistry/gravimetric-analysis]

- Solubility of Things. (n.d.). Spectroscopic Techniques. Solubility of Things. [Link: https://solubilityofthings.com/analytical-chemistry/spectroscopic-techniques]

- Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link: Not a direct URL, content found via search engine indexing of the document]

- National Journal of Pharmaceutical Sciences. (2021). Determination of solubility by gravimetric method: A brief review. [Link: https://www.pharmajournal.net/archives/2021/vol1/issue1/1-1-6]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link: Not a direct URL, content found via search engine indexing of a lab manual]

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link: https://www.youtube.

- Wired Chemist. (n.d.). Gravimetric Analysis. [Link: https://wiredchemist.

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of 3-(Trifluoromethyl)benzaldehyde in Common Organic Solvents. [Link: https://www.benchchem.com/technical-guides/solubility-3-trifluoromethyl-benzaldehyde-common-organic-solvents]

- Kuno, M., et al. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. American Journal of Analytical Chemistry, 6, 563-570. [Link: https://www.scirp.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link: Not a direct URL, content found via search engine indexing of a lab supplement]

- SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. [Link: https://saltise.ca/activity/claw-at-home-experiments-organic-chemistry-introduction-to-solubility/]

- Pan, L., et al. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(5), 978–984. [Link: https://pubs.acs.org/doi/10.1021/ac0009303]

- Avdeef, A. (2001). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Journal of Pharmaceutical and Biomedical Analysis, 26(4), 631-41. [Link: https://www.researchgate.net/publication/11756570_Comparison_of_chromatographic_and_spectroscopic_methods_used_to_rank_compounds_for_aqueous_solubility]

- SynQuest Laboratories, Inc. (n.d.). 3-(Trifluoromethyl)benzaldehyde Safety Data Sheet. [Link: https://www.synquestlabs.com/sds/2815-3-03]

- PubChem. (n.d.). 3-(Trifluoromethyl)benzaldehyde. National Center for Biotechnology Information. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/67990]

- ChemicalBook. (n.d.). 3-(Trifluoromethyl)benzaldehyde. [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8274198.htm]

- GlaxoSmithKline. (2005). Method for determining solubility of a chemical compound. Google Patents. [Link: https://patents.google.

- MedChemExpress. (n.d.). 3-(Trifluoromethyl)benzaldehyde. [Link: https://www.medchemexpress.com/3-(trifluoromethyl)benzaldehyde.html]

- Thermo Fisher Scientific. (2024). Safety Data Sheet: 3-(Trifluoromethyl)benzaldehyde. [Link: https://www.fishersci.com/sds?productName=AC169540050]

- Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-(Trifluoromethyl)benzaldehyde. [Link: Not a direct URL, content found via search engine indexing of a specific SDS document]

- Apollo Scientific. (2023). Safety Data Sheet: 3-(Trifluoromethyl)benzaldehyde. [Link: https://www.apolloscientific.co.uk/img/sds/PC7500_ghs.pdf]

- Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 3-(trifluoromethyl)- (CAS 454-89-7). [Link: https://www.chemeo.com/cid/43-889-8/Benzaldehyde-3-trifluoromethyl.html]

- Sigma-Aldrich. (n.d.). Solvent Miscibility Table. [Link: https://www.sigmaaldrich.

- ChemicalBook. (2025). 3-(Difluoromethoxy)benzaldehyde. [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6871146.htm]

- NIST. (n.d.). Benzaldehyde, 3-(trifluoromethyl)-. NIST Chemistry WebBook. [Link: https://webbook.nist.gov/cgi/cbook.cgi?ID=C454897]

- The Science Pirate. (2025, February 19). What Does Miscibility Look Like? [Video]. YouTube. [Link: https://www.youtube.

- Reagecon. (n.d.). Analytical Volumetric Solutions & Indicators. [Link: Not a direct URL, content found via search engine indexing of a product brochure]

- Solubility of Things. (n.d.). Titration Techniques. Solubility of Things. [Link: https://solubilityofthings.

- MIT OpenCourseWare. (2010, February 4). Titration | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link: https://www.youtube.

- A2B Chem. (n.d.). 3-FLUORO-4-(TRIFLUOROMETHYL)BENZALDEHYDE CAS#: 204339-72-0. [Link: https://www.a2bchem.com/product/204339-72-0.html]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. chem.ws [chem.ws]

- 3. m.youtube.com [m.youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3-(Trifluoromethyl)benzaldehyde | 454-89-7 [chemicalbook.com]

- 6. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmacyjournal.info [pharmacyjournal.info]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Gravimetric Analysis [wiredchemist.com]

- 11. pharmajournal.net [pharmajournal.net]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. scirp.org [scirp.org]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. cps.it [cps.it]

- 16. youtube.com [youtube.com]

- 17. saltise.ca [saltise.ca]

- 18. synquestlabs.com [synquestlabs.com]

- 19. assets.thermofisher.cn [assets.thermofisher.cn]

- 20. fishersci.com [fishersci.com]

- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Comprehensive Spectroscopic Guide to 3-(Difluoromethyl)benzaldehyde

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 3-(difluoromethyl)benzaldehyde (CAS No. 945004-44-4), a key building block in pharmaceutical and agrochemical research. The incorporation of the difluoromethyl (CHF₂) group significantly influences the electronic properties and, consequently, the spectroscopic signature of the benzaldehyde scaffold. This document offers a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in fundamental principles and supported by experimental evidence. The guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's structural characterization for synthesis, quality control, and regulatory purposes.

Introduction: The Significance of the Difluoromethyl Moiety

This compound is an aromatic aldehyde of growing importance in organic synthesis. The difluoromethyl group (CHF₂) is a unique functional moiety, often considered a bioisostere for hydroxyl or thiol groups, capable of modulating a molecule's physicochemical properties such as lipophilicity, metabolic stability, and hydrogen-bonding capacity.[1] These attributes make the CHF₂ group a valuable addition in the design of novel bioactive compounds.[1][2] Accurate and comprehensive spectroscopic characterization is paramount to confirm the identity, purity, and structure of this compound, ensuring the reliability of subsequent synthetic transformations and biological evaluations. This guide provides a detailed examination of its characteristic signals in ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry.

Molecular Structure and Spectroscopic Correlation

The chemical structure of this compound forms the basis for interpreting all spectroscopic data. The electron-withdrawing nature of the difluoromethyl group and the carbonyl group de-shields adjacent nuclei and affects bond vibrational frequencies, leading to predictable and observable patterns in the spectra.

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, and fluorine environments.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides a clear signature for this molecule. The aldehyde proton is highly deshielded by the carbonyl group, appearing far downfield. The aromatic protons are deshielded by the ring current and further influenced by the electron-withdrawing effects of both the aldehyde and difluoromethyl groups. The single proton on the difluoromethyl group exhibits a characteristic triplet splitting pattern due to coupling with the two equivalent fluorine atoms.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Rationale |

| ~10.1 | Singlet (s) | - | 1H, CHO | Deshielded by the electronegative oxygen and magnetic anisotropy of the C=O bond.[3] |

| ~8.1 | Singlet (s) or Triplet (t) | J ≈ 1.5-2.0 Hz (meta) | 1H, Ar-H2 | Positioned ortho to the strongly deactivating CHO group. May show small meta-coupling. |

| ~8.0 | Doublet (d) | ³J ≈ 7.7 Hz (ortho) | 1H, Ar-H4 or H6 | Ortho-coupled to an adjacent aromatic proton. |

| ~7.8 | Doublet (d) | ³J ≈ 7.7 Hz (ortho) | 1H, Ar-H6 or H4 | Ortho-coupled to an adjacent aromatic proton. |

| ~7.7 | Triplet (t) | ³J ≈ 7.7 Hz (ortho) | 1H, Ar-H5 | Coupled to two ortho protons, resulting in a triplet. |

| ~6.8 | Triplet (t) | ²JHF ≈ 56.0 Hz | 1H, CHF₂ | Split into a triplet by two equivalent fluorine atoms.[2] |

Note: Actual chemical shifts and coupling constants can vary based on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy: Carbon Skeleton Elucidation

In the ¹³C NMR spectrum, the carbonyl carbon is the most deshielded, appearing at the lowest field. The aromatic carbons exhibit shifts influenced by the substituent effects. The carbon of the CHF₂ group is directly coupled to two fluorine atoms, resulting in a distinct triplet signal with a large one-bond C-F coupling constant (¹JCF).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Rationale |

| ~191 | Singlet (s) | - | C HO | Carbonyl carbon, highly deshielded.[3] |

| ~137 | Singlet (s) | - | Ar C 1-CHO | Quaternary carbon attached to the aldehyde group. |

| ~134 | Triplet (t) | ²JCF ≈ 25 Hz | Ar C 3-CHF₂ | Quaternary carbon attached to the CHF₂ group, split by two fluorine atoms. |

| ~132-130 | Singlet (s) | - | Ar-CH | Aromatic methine carbons. |

| ~129-127 | Singlet (s) | - | Ar-CH | Aromatic methine carbons. |

| ~115 | Triplet (t) | ¹JCF ≈ 240 Hz | C HF₂ | Carbon of the difluoromethyl group, showing a large one-bond coupling to fluorine. |

¹⁹F NMR Spectroscopy: Fluorine Atom Detection

¹⁹F NMR is highly sensitive and provides an unambiguous signal for the difluoromethyl group. Since the two fluorine atoms are chemically equivalent, they produce a single resonance. This signal is split into a doublet by the single proton of the difluoromethyl group (²JFH).

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Rationale |

| -90 to -130 | Doublet (d) | ²JHF ≈ 56.0 Hz | CF ₂H | The chemical shift is typical for an alkyl difluoride.[2] The signal is split into a doublet by the geminal proton. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for the specific solvent and sample.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

¹⁹F NMR Acquisition: Use a dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency. A simple pulse-acquire sequence is usually sufficient. No external standard is typically needed as the spectrometer software references the spectrum internally.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H and ¹³C spectra to the TMS signal. Integrate the ¹H signals and pick all peaks for ¹H, ¹³C, and ¹⁹F spectra.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies. For this compound, the spectrum is dominated by the strong carbonyl stretch of the aldehyde and the C-F bond vibrations.

Caption: Predicted EI-MS fragmentation pathways for this compound.

Table 5: Predicted Mass-to-Charge (m/z) Fragments

| m/z | Proposed Fragment Ion | Formula | Rationale for Fragmentation |

| 156 | [M]⁺˙ | [C₈H₆F₂O]⁺˙ | Molecular ion. Expected to be prominent for an aromatic aldehyde. [4] |

| 155 | [M-H]⁺ | [C₈H₅F₂O]⁺ | Loss of the aldehydic hydrogen radical, a common fragmentation for aldehydes. [5][6][7] |

| 127 | [M-CHO]⁺ | [C₇H₅F₂]⁺ | Loss of the formyl radical (•CHO) via alpha-cleavage. [6] |

| 105 | [M-CHF₂]⁺ | [C₇H₅O]⁺ | Loss of the difluoromethyl radical (•CHF₂), forming a stable benzoyl cation. [8] |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Loss of carbon monoxide (CO) from the benzoyl cation (m/z 105). [5] |

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids/liquids or through a Gas Chromatography (GC) interface for volatile compounds.

-

Ionization: Use a standard Electron Ionization (EI) source with an electron energy of 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound, for instance, from m/z 40 to 200, using a quadrupole or time-of-flight (TOF) analyzer.

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with predicted pathways to confirm the structure.

Conclusion

The spectroscopic analysis of this compound provides a unique and definitive fingerprint for its structural confirmation. Key identifying features include the triplet for the CHF₂ proton and the doublet for the corresponding fluorine atoms in NMR, the strong C=O and C-F stretching bands in the IR spectrum, and the characteristic fragmentation pattern in mass spectrometry, notably the molecular ion at m/z 156 and the benzoyl cation fragment at m/z 105. This comprehensive guide serves as a valuable resource for scientists, ensuring accurate identification and quality assessment of this important synthetic intermediate.

References

- Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (Source: IOP Conference Series: Materials Science and Engineering) [URL: https://iopscience.iop.org/article/10.1088/1757-899X/509/1/012012]

- Lecture 25 : Mass and Infrared Spectroscopies. (Source: NPTEL Archive) [URL: https://archive.nptel.ac.in/courses/104/101/104101097/]

- IR Chart. (Source: University of Colorado Boulder, Department of Chemistry) [URL: https://www.colorado.edu/lab/odas/ir-chart]

- Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. (Source: National Institutes of Health) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10424564/]

- Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. (Source: International Union of Crystallography) [URL: https://journals.iucr.org/e/issues/2025/08/00/dz5248/]

- GCMS Section 6.11.4 - Fragmentation of Aldehydes. (Source: Whitman College) [URL: https://people.whitman.edu/~dunnivfm/C242_08/C242_Handouts/GC_MS_Section_6.11.4.pdf]

- This compound CAS 945004-44-4. (Source: Pharmaffiliates) [URL: https://www.pharmaffiliates.com/en/3-difluoromethyl-benzaldehyde]

- IR Spectra of benzaldehyde and its derivatives in different aggregate states. (Source: ResearchGate) [URL: https://www.researchgate.

- FT-IR Spectrum Table. (Source: Scribd) [URL: https://www.scribd.com/document/450700547/FT-IR-Spectrum-Table]

- Table of Characteristic IR Absorptions. (Source: Michigan State University, Department of Chemistry) [URL: https://www2.chemistry.msu.

- Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles. (Source: National Institutes of Health) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8900010/]

- 945004-44-4 this compound. (Source: ChemSigma) [URL: https://www.chemsigma.com/cas/945004-44-4.html]

- Typical IR Absorption Frequencies For Common Functional Groups. (Source: Northern Illinois University) [URL: https://www.niu.edu/analyticallab/ftir/ir-absorption-frequencies.shtml]

- 945004-44-4 | this compound. (Source: BLD Pharm) [URL: https://www.bldpharm.com/products/945004-44-4.html]

- This compound 945004-44-4. (Source: Sigma-Aldrich) [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/mno000203]

- Mass Spectrometry - Fragmentation Patterns. (Source: Chemistry LibreTexts) [URL: https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Book%3A_Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)/01%3A_Mass_Spectrometry/1.

- Table 1. Characteristic IR Absorption Peaks of Functional Groups. (Source: University of California, Santa Cruz) [URL: https://chemistry.ucsc.

- Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. (Source: JoVE) [URL: https://www.jove.

- Fragmentation (mass spectrometry). (Source: Wikipedia) [URL: https://en.wikipedia.

- This compound. (Source: CymitQuimica) [URL: https://www.cymitquimica.com/base/producto/945004-44-4]

- 945004-44-4 | this compound. (Source: Fluoropharm) [URL: https://www.fluoropharm.com/product/OF17960.html]

- CAS NO. 945004-44-4 | this compound. (Source: Arctom) [URL: https://www.arctom.ca/bd-a840883.html]

- This compound 945004-44-4. (Source: Sigma-Aldrich India) [URL: https://www.sigmaaldrich.com/IN/en/product/aldrich/mno000203]

- This compound. (Source: Merck) [URL: https://www.merckmillipore.com/IN/en/product/3-Difluoromethylbenzaldehyde,ALDR_MNO000203]

- Hantzsch Dihydropyridine Synthesis. (Source: Alfa Chemistry) [URL: https://www.alfa-chemistry.com/named-reactions/hantzsch-dihydropyridine-synthesis.html]

- Benzaldehyde, 3-fluoro-. (Source: NIST WebBook) [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C456484&Type=IR-SPEC&Index=1]

- Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. (Source: The Royal Society of Chemistry) [URL: https://www.rsc.

- 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. (Source: National Institutes of Health) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6484175/]

- Catalytic C–H Trifluoromethylation of Arenes and Heteroarenes via Visible Light Photoexcitation of a Co(III)–CF3 Complex. (Source: National Institutes of Health) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4280313/]

- NMR - Interpretation. (Source: Chemistry LibreTexts) [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)

- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (Source: University of Wisconsin-Madison) [URL: https://www.chem.wisc.

- C7H6O C6H5CHO infrared spectrum of benzaldehyde. (Source: Doc Brown's Chemistry) [URL: https://www.docbrown.info/page06/IRspec/BenzaldehydeIR.htm]

Sources

- 1. 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. archive.nptel.ac.in [archive.nptel.ac.in]

- 5. GCMS Section 6.11.4 [people.whitman.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

reactivity of the aldehyde group in 3-(difluoromethyl)benzaldehyde

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 3-(Difluoromethyl)benzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's metabolic stability, lipophilicity, and binding affinity. The difluoromethyl group (CHF2) serves as a unique bioisostere for hydroxyl or thiol groups and acts as a lipophilic hydrogen bond donor.[1][2] This guide provides a detailed examination of the reactivity of the aldehyde functional group in this compound, a key building block in contemporary synthesis. We will dissect the electronic influence of the meta-positioned CHF2 group and its subsequent impact on the electrophilicity of the carbonyl carbon. This analysis will extend to a practical exploration of its behavior in fundamental organic transformations, including nucleophilic addition, oxidation, reduction, and olefination reactions. This document is designed to serve as an authoritative resource, blending foundational principles with actionable experimental insights to empower chemists in leveraging this versatile reagent for the synthesis of novel chemical entities.

The Electronic Influence of the Difluoromethyl Substituent

The reactivity of a benzaldehyde derivative is fundamentally governed by the electronic nature of its ring substituents. The difluoromethyl (CHF2) group, positioned at the meta position in this compound, exerts a significant influence on the electron density of the aromatic system and, critically, on the aldehyde's carbonyl carbon.

Inductive and Resonance Effects

Due to the high electronegativity of fluorine, the CHF2 group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I). This effect withdraws electron density from the aromatic ring through the sigma bond framework. Unlike the trifluoromethyl (CF3) group, which is also a strong -I group, the CHF2 group's overall electron-withdrawing capacity is slightly attenuated by the presence of a hydrogen atom.[3]

Studies on related fluorinated moieties have helped quantify these effects. For instance, the difluoro(methoxy)methyl group (CF2OCH3) was determined to be a moderate electron acceptor through both inductive and resonance pathways, with its overall electronic effect being closest to the CHF2 group.[4][5] This positions the CHF2 group as a significant, but not extreme, electron-withdrawing substituent.

The meta position of the CHF2 group is key. At this position, its electronic influence on the aldehyde is almost exclusively inductive. Resonance effects, which involve the delocalization of pi electrons, are not transmitted to the aldehyde group from the meta position. This focused inductive withdrawal enhances the partial positive charge (δ+) on the carbonyl carbon, making it more electrophilic than the carbonyl carbon in unsubstituted benzaldehyde.

Caption: Inductive withdrawal by the CHF₂ group enhances carbonyl electrophilicity.

Comparative Reactivity

Based on these electronic principles, a clear reactivity hierarchy can be established:

| Compound | Key Electronic Effect of Substituent | Expected Reactivity Towards Nucleophiles |

| 4-(Trifluoromethyl)benzaldehyde | Strong -I, -M (Resonance) | Highest |

| This compound | Strong -I | High |

| 3-(Trifluoromethyl)benzaldehyde | Strong -I | High[6] |

| Benzaldehyde | None (Reference) | Baseline |

The electron-withdrawing CHF2 group activates the aldehyde, making it significantly more susceptible to nucleophilic attack than unsubstituted benzaldehyde.[7][8] This enhanced reactivity is a critical feature for synthetic planning.

Core Reactivity of the Aldehyde Group

The increased electrophilicity of the carbonyl carbon in this compound dictates its behavior across a range of fundamental reaction classes.

Nucleophilic Addition Reactions

Nucleophilic addition is the quintessential reaction of aldehydes.[9][10] For this compound, the rate of this reaction is accelerated due to the electron-deficient nature of the carbonyl carbon.

Mechanism Overview:

-

Attack: A nucleophile attacks the electrophilic carbonyl carbon.

-

Intermediate Formation: The hybridization of the carbon changes from sp2 to sp3, forming a tetrahedral alkoxide intermediate.

-

Protonation/Workup: The intermediate is protonated, typically during aqueous workup, to yield the final alcohol product.

Caption: The general workflow for nucleophilic addition to an aldehyde.

-

Reduction to Alcohol: The reduction of the aldehyde to the corresponding primary alcohol, [3-(difluoromethyl)phenyl]methanol, is a common and efficient transformation. Mild hydride reagents like sodium borohydride (NaBH4) are highly effective. The enhanced electrophilicity of the carbonyl ensures a rapid reaction. A representative protocol, adapted from similar fluorinated benzaldehydes, is provided in Section 3.1.[6]

-

Organometallic Additions (Grignard/Organolithium): Reagents such as Grignard (R-MgBr) or organolithium (R-Li) compounds readily add to this compound to form secondary alcohols. The reaction is typically fast and high-yielding, benefiting from the activated nature of the aldehyde.

Oxidation to Carboxylic Acid

Aldehydes are readily oxidized to their corresponding carboxylic acids. The electron-withdrawing nature of the CHF2 group does not impede this transformation. In fact, the synthesis of 3-(trifluoromethyl)benzaldehyde often involves the oxidation of the corresponding alcohol, where over-oxidation to the carboxylic acid is a common challenge that must be controlled.[11] This indicates that the aldehyde itself is highly susceptible to oxidation.

Standard oxidizing agents such as potassium permanganate (KMnO4) or Jones reagent (CrO3/H2SO4) will effectively convert this compound to 3-(difluoromethyl)benzoic acid.[12]

Wittig Reaction and Related Olefinations

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes and ketones.[13][14] The reaction involves a phosphonium ylide, which acts as the nucleophile. The enhanced electrophilicity of this compound makes it an excellent substrate for Wittig and Horner-Wadsworth-Emmons reactions, generally leading to faster reaction rates and higher yields compared to unsubstituted benzaldehyde.[15][16]

The reaction proceeds through a cycloaddition mechanism to form an oxaphosphetane intermediate, which then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.[17]

Caption: The Wittig reaction mechanism for alkene synthesis.

Validated Experimental Protocols

The following protocols are representative methodologies for key transformations of this compound. As with any chemical procedure, these may require optimization based on scale and specific substrate characteristics.

Protocol: Reduction with Sodium Borohydride

Objective: To synthesize [3-(difluoromethyl)phenyl]methanol.

Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (approx. 0.2 M solution).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: Add sodium borohydride (NaBH4) (1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) at 0 °C until the pH is ~6-7 and gas evolution ceases.

-

Extraction: Remove the methanol under reduced pressure. Add ethyl acetate and water to the residue. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography if necessary.

Protocol: Wittig Olefination

Objective: To synthesize 3-(difluoromethyl)-stilbene derivatives (example with benzyltriphenylphosphonium chloride).

Methodology:

-

Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere (N2 or Ar), suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.

-

Base Addition: Add a strong base, such as n-butyllithium (n-BuLi) (1.05 eq), dropwise. The solution should develop a characteristic deep red/orange color, indicating ylide formation. Stir for 30-60 minutes at this temperature.

-

Aldehyde Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

-

Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate. Purify the crude product by flash column chromatography to separate the alkene product from the triphenylphosphine oxide byproduct.[18]

Conclusion

This compound is a highly valuable and reactive intermediate in organic synthesis. The potent electron-withdrawing inductive effect of the difluoromethyl group significantly enhances the electrophilicity of the aldehyde functionality compared to unsubstituted benzaldehyde. This activation leads to increased reactivity in nucleophilic addition reactions, including reduction and organometallic additions, and facilitates C-C bond-forming reactions such as the Wittig olefination. This predictable and enhanced reactivity, coupled with the desirable properties imparted by the CHF2 group, solidifies the role of this compound as a critical building block for the development of advanced pharmaceuticals and agrochemicals.[1]

References

- BenchChem. (2025). A Comparative Analysis of the Reactivity of 3-(Trifluoromethyl)benzaldehyde and 4-(Trifluoromethyl)benzaldehyde. BenchChem Technical Guides.

-

Pashko, M. O., Yagupolskii, Yu. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry, 22(4). [Link]

- BenchChem. (2025). Preventing over-oxidation during 3-(Trifluoromethyl)benzaldehyde synthesis. BenchChem Technical Support.

- Pashko, M. O., Yagupolskii, Yu. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry.

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Wikipedia. [Link]

-

Pashko, M. O., Yagupolskii, Yu. L. (2024). Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. Journal of Organic and Pharmaceutical Chemistry. [Link]

- Chemical platform. (n.d.). Exploring 3-(Trifluoromethyl)benzaldehyde: Properties and Applications.

- BenchChem. (n.d.). A Comparative Guide to the Reactivity of 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde and 5-Bromo-2-chlorobenzaldehyde. BenchChem Technical Guides.

-

Asymmetric Organocatalysis Group. (n.d.). The Wittig Reaction. Master Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

-

Wikipedia. (n.d.). Wittig reaction. Wikipedia. [Link]

-

LibreTexts. (2023). The Wittig Reaction. Chemistry LibreTexts. [Link]

-

Wang, F., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. Molecules, 27(24), 8893. [Link]

- University of Colorado Boulder. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Department of Chemistry.

-

Hammond, G. B., et al. (2014). Selective difluoromethylation and monofluoromethylation reactions. Chemical Society Reviews, 43(18), 6378-6401. [Link]

-

Asymmetric Organocatalysis Group. (n.d.). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]

-

Study.com. (n.d.). Video: The Nucleophilic Addition Reactions of Aldehydes & Ketones. [Link]

-

LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

Das, J., et al. (2014). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate using Phase Transfer Catalysis. International Journal of Scientific & Engineering Research, 5(1), 136-138. [Link]

Sources

- 1. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sioc.cas.cn [sioc.cas.cn]

- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 4. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]

- 5. Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. The Nucleophilic Addition Reactions of Aldehydes & Ketones - Video | Study.com [study.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Wittig reaction - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. innospk.com [innospk.com]

- 16. Wittig Reaction [organic-chemistry.org]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. web.mnstate.edu [web.mnstate.edu]